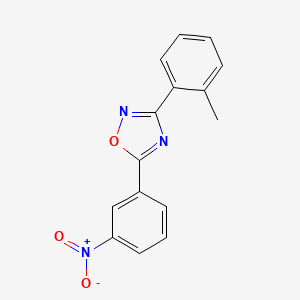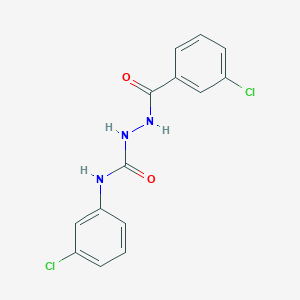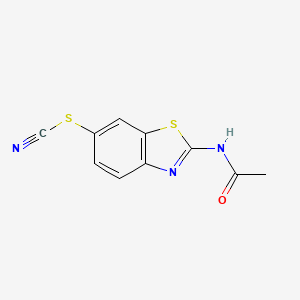
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (MNPO) is a heterocyclic compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a five-membered ring containing oxygen and nitrogen atoms. MNPO has been synthesized using different methods and has been extensively studied for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes or by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to exhibit anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to have antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based materials for use in OLEDs and solar cells. Another area of interest is the investigation of the mechanism of action of this compound in cancer cells. Additionally, this compound could be further studied for its potential use in the development of new antimicrobial and antiviral agents.
Métodos De Síntesis
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then cyclized using phosphorous oxychloride to form this compound. Other methods include the reaction of 2-methylbenzohydrazide with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization using a dehydrating agent.
Aplicaciones Científicas De Investigación
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its antimicrobial, anticancer, and antiviral properties. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and solar cells. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-2-3-8-13(10)14-16-15(21-17-14)11-6-4-7-12(9-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBMHQUNULGQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)

![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)


![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)